4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile
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Overview
Description
4-[3-[5-(Furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile is a novel compound known for its significant potential in various scientific fields. Its unique structure, combining furan, pyridine, piperidine, and benzonitrile moieties, provides a foundation for diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: Starting from furan and 3,6-dihydro-2H-pyridine, a multi-step synthesis involving selective functional group transformations leads to the desired product.
Reaction Conditions: The synthesis typically involves controlled conditions like temperature management, specific solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).
Industrial Production Methods:
Large-scale production employs optimized reaction conditions to ensure yield and purity. Techniques like continuous flow chemistry are often utilized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound undergoes oxidation reactions to form ketones and alcohol derivatives.
Reduction: Common reduction reactions include the hydrogenation of double bonds.
Substitution: The aromatic benzene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate.
Reducing agents such as lithium aluminum hydride.
Conditions typically include inert atmospheres and specific temperature ranges.
Major Products:
Oxidation forms ketones and alcohols.
Reduction yields fully saturated compounds.
Substitution can introduce various functional groups on the benzene ring.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its reactivity.
Biology: Studies show potential as a biological probe due to its specific binding properties.
Medicine: Investigated for its potential therapeutic effects in treating specific diseases.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
Molecular Targets: Primarily interacts with specific enzymes and receptors within biological systems.
Pathways Involved: Modulates biochemical pathways by binding to target molecules, influencing cellular processes and reactions.
Comparison with Similar Compounds
4-[3-[5-(Thiophen-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile
4-[3-[5-(Pyridin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile
Uniqueness:
The presence of the furan ring distinguishes this compound, offering unique reactivity and binding characteristics compared to its thiophene and pyridine analogs.
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Properties
IUPAC Name |
4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]-2-oxopiperidin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c22-14-16-7-9-18(10-8-16)24-12-2-5-19(21(24)25)23-11-1-4-17(15-23)20-6-3-13-26-20/h3-4,6-10,13,19H,1-2,5,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPZWMQWXLQOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)N3CCC=C(C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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